molecular formula C15H20O5 B134722 diethyl 2-[(3-methoxyphenyl)methyl]propanedioate CAS No. 61227-48-3

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate

Cat. No.: B134722
CAS No.: 61227-48-3
M. Wt: 280.32 g/mol
InChI Key: IVLFUDCYUMLFMH-UHFFFAOYSA-N
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Description

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a propanedioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate typically involves the esterification of propanedioic acid with 3-methoxybenzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid, and the esterification process is carried out by heating the reactants under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid in a controlled environment allows for the large-scale production of the ester with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Hydroxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
  • 2-[(3-Methylphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
  • 2-[(3-Chlorophenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester

Uniqueness

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLFUDCYUMLFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438667
Record name Diethyl [(3-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61227-48-3
Record name Diethyl [(3-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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